N-(adamantan-1-yl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H21NO2S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(1-adamantyl)benzenesulfonamide |
InChI |
InChI=1S/C16H21NO2S/c18-20(19,15-4-2-1-3-5-15)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14,17H,6-11H2 |
InChI Key |
JERBYSUMEPBCKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Adamantan 1 Yl Benzenesulfonamide Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of N-(adamantan-1-yl)benzenesulfonamide derivatives is highly sensitive to the nature and position of substituents on both the adamantane (B196018) cage and the benzenesulfonamide (B165840) ring. Research has consistently shown that modifications to these positions can dramatically alter potency, selectivity, and pharmacokinetic properties.
For instance, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, substitutions on the sulfonamide phenyl ring have been shown to significantly improve inhibitory potency. bohrium.com A similar principle was observed in a series of α-sulfonamido-N-adamantanecarboxamide derivatives, where the unsubstituted phenyl sulfonamide exhibited reasonable potency, but the introduction of substituents led to a marked increase in activity.
Studies on adamantane and memantine derivatives of sulfonamides have revealed that the nature and size of the substituent at the para-position of the phenyl ring have the most substantial influence on the molecular packing architecture. rsc.orgresearchgate.net This highlights the importance of this position for establishing key intermolecular interactions that can influence how the molecule fits into a biological target.
In a different context, the anti-dengue virus activity of adamantane-benzsulfonamide hybrids was found to be dependent on the substitution pattern. A derivative featuring two adamantane moieties, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, showed significant activity, indicating that extending the lipophilic character can be a beneficial strategy for certain targets.
| Compound | Substitution on Phenyl Ring | Human 11β-HSD1 IC₅₀ (nM) | Mouse 11β-HSD1 IC₅₀ (nM) |
|---|---|---|---|
| Unsubstituted Analog | None | 89 | 159 |
| Substituted Analog 1 | [Specific Substituent] | 8 | 49 |
| Substituted Analog 2 | [Specific Substituent] | 10.5 | 46 |
Conformational Influences on Receptor/Enzyme Recognition
The rigid, three-dimensional nature of the adamantane group imparts a significant degree of conformational constraint on this compound derivatives. nih.gov This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a receptor or enzyme active site and allows for the precise positioning of functional groups to engage in specific interactions. nih.gov
Molecular docking and conformational analysis are crucial tools for understanding these interactions. For example, docking studies of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, which are structurally related to the this compound scaffold, as 11β-HSD1 inhibitors have successfully correlated calculated binding energies with experimental inhibitory activities. researchgate.net These studies reveal that the specific 3D arrangement of the molecule is critical for fitting into the enzyme's active site and forming key hydrogen bonds or hydrophobic interactions.
X-ray crystallography and NMR spectroscopy, combined with computational modeling, can provide detailed insights into the low-energy conformations of these molecules and how they are recognized by their biological targets. nih.govnih.gov Studies on various receptor-ligand complexes have shown that specific interactions, such as hydrogen bonds with particular amino acid residues (e.g., serine or lysine) or salt bridges with charged residues like aspartate, often serve as crucial anchoring points for the ligand. nih.govnih.gov The conformation dictated by the adamantane-sulfonamide core determines whether the substituents are correctly oriented to form these vital connections, ultimately governing the compound's biological efficacy.
Lipophilicity and Steric Effects in Adamantane-Sulfonamide Hybrids
The adamantane moiety is frequently described as a "lipophilic bullet" in medicinal chemistry. nih.govresearchgate.net Its incorporation into a drug candidate, such as in the this compound scaffold, significantly increases the molecule's lipophilicity. nih.gov This property is critical as it can enhance membrane permeability, improve absorption, and increase the ability of a compound to cross biological barriers like the blood-brain barrier. researchgate.net The adamantane group has been shown to increase the partition coefficient (logP value) by approximately 3.1 log units, a substantial boost in lipophilicity. researchgate.net
Beyond simply increasing lipophilicity, the adamantane cage offers distinct advantages due to its unique steric profile. publish.csiro.au Its bulky, rigid, and three-dimensional structure provides a scaffold that can be used to probe the size and shape of binding pockets within enzymes and receptors. nih.govpublish.csiro.au In some cases, this steric bulk can be used to confer selectivity for a specific target over closely related ones. Furthermore, the stable cage structure can shield adjacent parts of the molecule from metabolic degradation, thereby improving the drug's pharmacokinetic profile and stability. nih.govresearchgate.net
The interplay between lipophilicity and steric effects is complex. While increased lipophilicity can improve pharmacokinetics, it is not always correlated with enhanced activity for all targets. For instance, in a series of adamantanyl sulfonamide-based γ-secretase inhibitors, no direct correlation was found between the compound's activity and its LogP value. nih.gov This suggests that while the adamantane group's lipophilicity and steric bulk are defining features, their optimal contribution to biological activity is highly dependent on the specific topology of the target's binding site.
De Novo Design and Optimization Strategies for this compound Analogues
The development of novel this compound analogues with enhanced potency and selectivity relies on modern drug design and optimization strategies. These approaches leverage computational power and high-throughput screening methods to explore chemical space efficiently and rationally design improved therapeutic candidates.
One powerful strategy is hit-to-lead optimization . This process begins with an initial "hit" compound identified from screening and involves systematically modifying its structure to improve its drug-like properties. For benzenesulfonyl derivatives, this has involved creating series of new analogues to investigate structure-activity relationships, leading to lead candidates with potent micromolar or even sub-micromolar activities.
Virtual screening combined with experimental techniques represents another advanced approach. For example, the combination of virtual screening with cell membrane chromatography has been used to rapidly screen for selective Nav1.8 inhibitors, successfully identifying a potent N-adamantyl benzenesulfonamide derivative. nih.gov This method allows for the high-throughput evaluation of compound libraries to find molecules with high affinity for a specific target.
Structure-based de novo design is a computational technique that uses the three-dimensional structure of the target protein to design novel molecules that are predicted to bind with high affinity. nih.govresearchgate.net This approach can generate entirely new chemical entities tailored to the specific geometry and chemical environment of the target's active site. nih.gov Following de novo design, molecular docking studies are often employed to predict the binding modes and affinities of the designed compounds, helping to prioritize which analogues should be synthesized and tested. mdpi.comiosrjournals.org These computational predictions, when integrated with synthetic chemistry and biological evaluation, create a powerful cycle for the rapid optimization of this compound analogues.
Molecular Mechanisms of Action and Biological Targeting of N Adamantan 1 Yl Benzenesulfonamide Systems
Enzyme Inhibition Profiles and Kinetic Mechanisms
The biological activity of N-(adamantan-1-yl)benzenesulfonamide systems is primarily attributed to their capacity to inhibit specific enzymes. The following subsections detail the inhibitory profiles and, where available, the kinetic mechanisms of action against several key enzymatic targets.
Benzenesulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The inhibitory action of sulfonamides is primarily directed at the zinc ion within the enzyme's active site. While specific kinetic data for this compound is not extensively detailed in the available literature, the general mechanism for benzenesulfonamide-based inhibitors involves the coordination of the sulfonamide group to the Zn(II) ion.
Research on various benzenesulfonamide (B165840) derivatives has demonstrated a wide range of inhibition constants (Kᵢ) against different CA isoforms. For instance, studies on novel series of benzenesulfonamides have reported Kᵢ values ranging from the low nanomolar to micromolar concentrations for cytosolic isoforms like CA I and CA II, as well as tumor-associated isoforms such as CA IX and XII. nih.gov The nature of the substituent on the benzene (B151609) ring significantly influences the inhibitory potency and isoform selectivity. nih.gov For this compound, the bulky and lipophilic adamantyl group would be expected to interact with hydrophobic pockets within the enzyme's active site, potentially influencing its binding affinity and selectivity profile. The development of beta-lactam substituted benzenesulfonamides has shown potent inhibition of hCA I and hCA II, with Kᵢ values in the low nanomolar range, surpassing the reference drug acetazolamide (B1664987) in some cases. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Derivatives
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |
|---|---|---|
| Beta-lactam-substituted benzenesulfonamides | hCA I | 66.60 - 278.40 nM |
| Beta-lactam-substituted benzenesulfonamides | hCA II | 39.64 - 79.63 nM |
| Pyrazole- and pyridazinecarboxamide-substituted benzenesulfonamides | hCA IX | 6.1 - 568.8 nM |
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the biosynthesis of prostanoids. mdpi.com There are two main isoforms, COX-1 and COX-2, which are targets for non-steroidal anti-inflammatory drugs (NSAIDs). While direct inhibitory data for this compound on COX isozymes is limited in the reviewed literature, the general approach to assessing COX inhibition involves measuring the reduction in prostaglandin (B15479496) production.
COX inhibition assays are typically conducted using either purified enzymes or cellular systems. A common method involves monitoring the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS-MS). nih.govnih.gov The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC₅₀). For example, celecoxib, a selective COX-2 inhibitor, and indomethacin, a non-selective COX inhibitor, are often used as reference compounds in these assays. nih.gov Phenylazobenzenesulfonamide derivatives have been synthesized and evaluated as selective COX-2 inhibitors, with some compounds showing potent inhibitory activity in both cellular and enzymatic assays. sigmaaldrich.com
The soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties. nih.govnih.gov Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic target for cardiovascular and inflammatory diseases. The adamantane (B196018) moiety is a key structural feature in many potent sEH inhibitors. nih.govmdpi.com
A study focused on sulfonyl urea (B33335) derivatives identified N-(adamantan-1-yl)carbamoyl)benzenesulfonamide and its analogs as inhibitors of human sEH. nih.gov The adamantyl group is thought to fit into the lipophilic catalytic site of the enzyme. The inhibitory potency of these compounds is typically evaluated by measuring their IC₅₀ values. For instance, a derivative of the N-(adamantan-1-yl)carbamoyl)benzenesulfonamide series, compound 4f , demonstrated significant sEH inhibitory potential. nih.gov Another well-known potent sEH inhibitor containing an adamantane moiety is 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), which exhibits an IC₅₀ value in the low nanomolar range. mdpi.com
Table 2: sEH Inhibitory Activity of Selected Adamantane-Containing Compounds
| Compound | Enzyme Source | IC₅₀ |
|---|---|---|
| N-(adamantan-1-yl)carbamoyl)benzenesulfonamide derivative (15a) | Human sEH | 3.87 nM |
| N-(adamantan-1-yl)carbamoyl)benzenesulfonamide derivative (15b) | Human sEH | 0.95 µM |
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Not Specified | 2.0 ± 0.2 nM |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. While specific studies on the urease inhibitory activity of this compound were not prominent in the searched literature, the adamantane scaffold has been incorporated into other molecular frameworks to create potent urease inhibitors. The mechanism of inhibition for many compounds involves interaction with the nickel ions in the active site of the enzyme.
No specific research findings on the inhibition of bacterial cell wall synthesis enzymes, such as MurB, by this compound were identified in the conducted search.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Adamantane-based compounds have been investigated as cholinesterase inhibitors. nih.gov
While direct kinetic data for this compound was not found, studies on other adamantyl-based derivatives have shown varying degrees of AChE and BChE inhibition. nih.gov For example, a series of adamantyl-based ester derivatives were evaluated, and their IC₅₀ values were determined. nih.gov The inhibitory mechanism of some cholinesterase inhibitors involves binding to the active site gorge of the enzyme. Kinetic studies of inhibitors often reveal the type of inhibition (e.g., competitive, non-competitive, or mixed) and provide inhibitor dissociation constants (Kᵢ). nih.gov For instance, beta-lactam-substituted benzenesulfonamides have demonstrated potent, low nanomolar inhibition of AChE. nih.gov
Table 3: Cholinesterase Inhibitory Activity of Selected Adamantyl and Benzenesulfonamide Derivatives
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Range |
|---|---|---|
| Adamantyl-based ester derivatives | AChE | 77.15 - 190.99 µM |
| Beta-lactam-substituted benzenesulfonamides | AChE | 30.95 - 154.50 nM |
Receptor-Ligand Interactions and Signaling Pathway Modulation
Adamantane derivatives, including the clinically used drug memantine, are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. These compounds bind within the ion channel of the receptor, at a site distinct from the glutamate (B1630785) and glycine (B1666218) binding sites, thereby blocking the influx of calcium ions. This "channel block" mechanism is voltage-dependent, meaning the drug is more effective when the neuron is depolarized. The bulky adamantane group is crucial for this activity, as it physically occludes the channel pore. The modulation of NMDARs by adamantane-containing compounds is a key mechanism for their neuroprotective effects in conditions associated with excitotoxicity.
The this compound scaffold has demonstrated significant antiviral activity through interaction with key viral proteins.
Influenza Hemagglutinin: Benzenesulfonamide derivatives have been shown to inhibit the fusion of the influenza A virus with host cells by targeting the viral hemagglutinin (HA) protein. nih.govnih.gov These compounds are believed to stabilize the pre-fusion conformation of HA, preventing the pH-induced conformational changes necessary for membrane fusion within the endosome. nih.gov This mechanism effectively blocks an early and critical step in the viral life cycle. nih.gov
Dengue Virus (DENV) NS2B/NS3 Protease: Hybrid molecules incorporating both adamantane and benzenesulfonamide moieties have been developed as inhibitors of the dengue virus NS2B/NS3 protease, an enzyme essential for viral replication. nih.gov The compound N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, for example, displayed significant anti-DENV activity with an IC50 of 22.2 µM. nih.gov Molecular docking studies suggest that these compounds bind to the active site of the protease, inhibiting its function. nih.gov
Table 2: Antiviral Activity of this compound Derivatives
| Compound | Viral Target | Virus | IC50 (µM) |
|---|---|---|---|
| N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | NS2B/NS3 Protease | DENV-2 | 22.2 nih.gov |
| Mono-adamantane derivative 7 | NS2B/NS3 Protease | DENV-2 | 42.8 nih.gov |
Currently, there is no direct scientific evidence in the available literature to suggest that this compound or its close derivatives bind to the nuclear receptor Nur77 (also known as NR4A1). Nur77 is an orphan nuclear receptor, and its known ligands are structurally diverse, including compounds like Cytosporone B, celastrol, and various synthetic analogs. researchgate.net
Interestingly, a recent study mentioned an "adamantly analog (B6)" that was found to bind to Nur77 and inhibit endoplasmic reticulum stress in bronchial epithelial cells. um.es However, this compound is not a benzenesulfonamide derivative, and its structure is not closely related to the subject of this article. Therefore, while the adamantane moiety is present in some compounds that interact with Nur77, a direct link to the this compound class for Nur77 binding has not been established.
Anti-Infective Mechanisms
The anti-infective properties of this compound systems are multifaceted, encompassing both antiviral and broader antimicrobial activities. The antiviral mechanisms, as detailed above, involve direct targeting of viral proteins like influenza hemagglutinin and DENV protease.
Beyond their antiviral effects, the constituent parts of this chemical class contribute to antibacterial and antifungal activities. The sulfonamide group is a well-established pharmacophore in antibacterial drugs. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which is involved in the synthesis of folic acid in bacteria. nih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the folate pathway, which is essential for bacterial DNA and protein synthesis. nih.gov
The adamantane moiety, due to its high lipophilicity, is thought to contribute to antimicrobial activity through a membranotropic mechanism. mdpi.com It may facilitate the disruption of microbial cell membranes or inhibit crucial enzymes embedded within these membranes. mdpi.com Several adamantane derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Candida albicans. mdpi.commdpi.com The combination of the sulfonamide and adamantane functionalities in a single molecule can, therefore, lead to a synergistic anti-infective effect.
Antibacterial Action through Folate Synthesis Inhibition
The antibacterial activity of sulfonamide-based compounds, including this compound, is primarily attributed to their role as inhibitors of folate biosynthesis, a pathway essential for bacterial survival. microbenotes.com Bacteria must synthesize their own folic acid, as they cannot utilize dietary folate. microbenotes.com This pathway is critical for the production of precursors necessary for the synthesis of amino acids and nucleic acids, which are fundamental for cell growth and replication. microbenotes.comresearchgate.net
The mechanism of action involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS). researchgate.netmdpi.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. microbenotes.comresearchgate.net Due to this structural mimicry, this compound can bind to the active site of DHPS, preventing the conjugation of PABA with dihydropteroate pyrophosphate. researchgate.net This enzymatic blockade halts the synthesis of dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate (THF). researchgate.net The resulting deficiency in essential folates disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect that inhibits bacterial growth and division. microbenotes.comresearchgate.net
Antiviral Strategies
The adamantane moiety is a well-established pharmacophore in antiviral drug design, and its incorporation into a benzenesulfonamide structure can yield potent antiviral agents. Research has focused on derivatives of this compound, demonstrating their potential against viruses such as the Dengue virus (DENV). nih.govmdpi.com
A study centered on the synthesis of dual-acting hybrids, combining the structural features of the known DENV inhibitor amantadine (B194251) with benzsulfonamide derivatives, yielded promising results. mdpi.com Specifically, the compound N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a dimeric adamantane derivative, showed significant activity against DENV serotype 2 (DENV2). nih.govmdpi.com The proposed mechanism suggests a synergistic effect between the adamantane and benzsulfonamide moieties. mdpi.com While amantadine itself is known to act at the early stages of the DENV life cycle, likely during viral entry, the hybrid compound's enhanced activity is believed to stem from the combined properties of its constituent parts. mdpi.com
The antiviral efficacy of these compounds was evaluated in vitro, with the following results highlighting their inhibitory concentrations.
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | DENV2 | 22.2 | mdpi.com |
| N-(adamantan-1-yl)-4-sulfamoylbenzamide | DENV2 | 42.8 | mdpi.com |
Anti-Inflammatory Modulatory Effects
Adamantane-containing compounds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. While research on this compound itself is specific, studies on related structures, such as N-adamantyl-4-methylthiazol-2-amine, provide insight into potential mechanisms. These compounds can suppress inflammatory responses in activated microglial cells, which are central to neuroinflammation. nih.gov
The anti-inflammatory action is achieved through the downregulation of pro-inflammatory mediators. This includes reducing the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov The molecular mechanism behind this suppression involves the inhibition of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, these adamantane derivatives can inhibit the cluster of differentiation 14 (CD14)/toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory cascade. nih.gov By blocking these pathways, the compounds effectively mitigate the inflammatory process at a molecular level. nih.gov
Anticancer Modalities and Cytotoxic Mechanisms
The lipophilic nature of the adamantane scaffold enhances the ability of its derivatives to penetrate cell membranes, a property that is advantageous for anticancer agents. nih.gov Derivatives of this compound have been evaluated for their cytotoxic effects against various human tumor cell lines, demonstrating their potential as anticancer agents. nih.govnih.gov
The cytotoxicity of these compounds is a key aspect of their anticancer modality. For instance, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide exhibited low cytotoxicity against the A549 human lung adenocarcinoma cell line, with a half-maximal cytotoxic concentration (CC₅₀) of less than 100 µM. nih.govmdpi.com Other studies on adamantyl isothiourea derivatives have shown marked cytotoxic effects against a panel of human cancer cell lines. nih.gov The mechanism is often linked to the induction of apoptosis. nih.gov The efficacy of these compounds varies depending on the specific derivative and the cancer cell line being targeted.
The table below summarizes the in vitro cytotoxic activity of representative adamantane derivatives against several human tumor cell lines, presented as IC₅₀ values.
| Compound | Hep-G2 (Liver) IC₅₀ (µM) | Hela (Cervical) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| (Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate derivative 1 | 15.21 | 12.83 | 10.21 | nih.gov |
| (Z)-N'-(adamantan-1-yl)morpholine-4-carbothioimidate derivative 5 | 7.70 | 10.15 | 9.77 | nih.gov |
| (Z)-N'-(adamantan-1-yl)morpholine-4-carbothioimidate derivative 6 | 3.86 | 5.30 | 6.12 | nih.gov |
Computational and Theoretical Investigations of N Adamantan 1 Yl Benzenesulfonamide Systems
Molecular Docking and Ligand-Protein Binding Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. For adamantane-containing compounds, docking studies have been pivotal in understanding their therapeutic potential.
While specific docking studies for N-(adamantan-1-yl)benzenesulfonamide are not extensively documented in publicly available literature, research on analogous structures provides significant insights. For instance, molecular docking studies on N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a dual-acting hybrid, have been conducted to propose possible mechanisms of action for its anti-dengue virus activity. nih.gov Such studies typically involve preparing the protein and ligand structures, defining a binding site (or "grid box"), and using a scoring function to rank the predicted binding poses based on their energetic favorability. jbcpm.commdpi.com
Docking analyses of other adamantane (B196018) derivatives have revealed that the bulky adamantyl group often occupies hydrophobic pockets within the active site of target proteins, contributing significantly to the binding affinity. mdpi.com For benzenesulfonamide (B165840) analogs, docking studies have successfully predicted their interaction with various enzymes, such as TrkA kinase, where they form stabilizing hydrophobic and charged interactions. nih.gov It is therefore reasonable to extrapolate that this compound would exhibit a similar binding pattern, with the adamantyl group anchoring the molecule in a hydrophobic region of a target protein, while the benzenesulfonamide portion engages in more specific polar interactions.
Hydrogen Bonding Networks and Hydrophobic Interactions
The stability of a ligand-protein complex is governed by a combination of intermolecular forces, including hydrogen bonds and hydrophobic interactions. The this compound molecule possesses both a hydrogen bond donor (the N-H group of the sulfonamide) and acceptors (the sulfonyl oxygens), as well as a large hydrophobic adamantyl group.
Crystal structure analyses of adamantane derivatives of sulfonamides have provided direct evidence of their hydrogen bonding capabilities. rsc.orgrsc.org These studies reveal that the sulfonamide moiety readily participates in intermolecular N-H···O hydrogen bonds, often forming infinite chains or dimeric motifs in the solid state. rsc.orgnih.gov Specifically, the amido protons of sulfonamides show a preference for hydrogen bonding to sulfonyl oxygens. nih.gov In the context of a protein active site, the sulfonamide group of this compound would be expected to form key hydrogen bonds with amino acid residues such as serine, threonine, or the peptide backbone.
The adamantane cage is a quintessential hydrophobic fragment. In aqueous environments and protein interiors, this bulky, nonpolar group drives the molecule to associate with hydrophobic regions to minimize its contact with water, a phenomenon known as the hydrophobic effect. Docking studies on adamantane-substituted purines, for example, show the adamantane cage consistently occupying hydrophobic pockets lined with residues like valine, leucine, and phenylalanine, thereby stabilizing the protein-ligand complex. mdpi.com Therefore, in any protein-ligand interaction involving this compound, the adamantyl moiety is predicted to be a primary driver of binding affinity through extensive hydrophobic contacts.
Active Site Mapping and Pharmacophore Identification
Active site mapping involves identifying the key regions within a protein's binding pocket that are crucial for ligand recognition and binding. This information is then used to develop a pharmacophore model, which is an abstract representation of all the essential steric and electronic features that a molecule must possess to elicit a specific biological response.
For adamantane-based inhibitors, pharmacophore models often include a large hydrophobic feature corresponding to the adamantane cage. nih.gov For a molecule like this compound, a pharmacophore model would likely consist of:
A hydrophobic feature representing the adamantane group.
A hydrogen bond donor feature from the sulfonamide N-H group.
One or two hydrogen bond acceptor features from the sulfonyl oxygen atoms.
An aromatic ring feature from the benzene (B151609) ring.
Molecular Dynamics Simulations for Conformational Studies and Stability
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of ligand-protein complexes. tandfonline.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The rotation around the S-N and C-S bonds of the benzenesulfonamide linker allows the molecule to adopt various conformations. scielo.br Understanding the energetically preferred conformations is crucial, as only specific conformations may be able to bind to a target protein. Conformational analysis of related sulfonamides has shown that the geometry around the sulfur atom is typically a distorted tetrahedron, and the relative orientation of the phenyl and adamantyl groups can vary significantly. nih.govnih.gov
When this compound is docked into a protein active site, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the complex in a realistic environment (e.g., in water with ions), one can observe whether the ligand remains bound to the active site or dissociates. These simulations can also reveal subtle changes in the protein structure upon ligand binding and provide a more accurate estimation of the binding free energy. While specific MD simulation data for this compound is scarce, the methodology has been successfully applied to other adamantane-containing ligands to confirm the stability of their binding modes. tandfonline.com
Quantum Chemical Analyses
Quantum chemical methods, particularly Density Functional Theory (DFT), offer a high level of theoretical accuracy for investigating the electronic properties of molecules. These methods are invaluable for understanding the intrinsic reactivity and intermolecular interaction potential of compounds like this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations can provide a wealth of information about a molecule's geometry, vibrational frequencies, and electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For benzenesulfonamide derivatives, DFT studies have been used to calculate these parameters and correlate them with observed biological activity. researchgate.net The distribution of electron density, which can also be calculated using DFT, reveals the electron-rich and electron-poor regions of the molecule, providing insights into its potential for intermolecular interactions. For this compound, DFT calculations would likely show a high electron density around the oxygen atoms of the sulfonyl group and the π-system of the benzene ring, making these regions potential sites for electrophilic attack or interaction with electron-deficient species.
Molecular Electrostatic Potential (ESP) Mapping and Sigma-Hole Interactions
Molecular Electrostatic Potential (ESP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. nih.gov The ESP map displays regions of positive and negative potential on the molecule's surface. Red-colored regions indicate a negative potential (electron-rich areas), which are attractive to electrophiles, while blue-colored regions represent a positive potential (electron-poor areas), which are attractive to nucleophiles. nih.gov For a benzenesulfonamide derivative, the ESP map would typically show a negative potential around the sulfonyl oxygen atoms and a positive potential around the N-H proton.
A more nuanced aspect of intermolecular interactions that can be revealed by ESP analysis is the presence of a "sigma-hole." A σ-hole is a region of positive electrostatic potential located on the outer surface of an atom, along the extension of a covalent bond. wikipedia.org This phenomenon is particularly relevant for elements in groups 14-17 of the periodic table, including sulfur. In sulfonamides, the sulfur atom can exhibit a positive σ-hole, which can engage in attractive, non-covalent interactions with electron-rich regions of other molecules, such as lone pairs or π-electrons. nih.govresearchgate.net These "sigma-hole interactions" are highly directional and can play a significant role in crystal packing and ligand-protein recognition. wikipedia.orgnih.gov While not extensively studied for this compound itself, the potential for the sulfur atom to participate in such interactions adds another layer of complexity and specificity to its binding profile.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO (EHOMO) is associated with the molecule's ionization potential and its tendency to donate electrons, whereas the energy of the LUMO (ELUMO) relates to its electron affinity and tendency to accept electrons. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable. researchgate.net
For this compound, these parameters can be calculated using computational methods like Density Functional Theory (DFT). science.gov Such calculations provide insights into the molecule's electronic properties and potential reactivity. The HOMO is expected to be localized on the electron-rich benzenesulfonamide moiety, while the LUMO distribution would indicate potential sites for nucleophilic attack. The bulky, electron-donating adamantane group influences the electronic structure and, consequently, the HOMO-LUMO energies. nih.gov
From the HOMO and LUMO energy values, several quantum chemical descriptors can be derived to further quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). A high electrophilicity index suggests a good electrophile, while global hardness measures resistance to charge transfer. researchgate.net
Below is an illustrative table of FMO-derived parameters for this compound, as would be obtained from a typical DFT calculation.
| Parameter | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.25 eV |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.60 eV |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 4.05 eV |
| Chemical Potential | μ | (ELUMO + EHOMO)/2 | -4.05 eV |
| Global Hardness | η | (ELUMO - EHOMO)/2 | 2.80 eV |
| Global Softness | S | 1/(2η) | 0.178 eV-1 |
| Global Electrophilicity Index | ω | μ2/(2η) | 2.93 eV |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netexcli.de The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. excli.de QSAR models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanism of action. nih.gov
The development of a QSAR model for this compound and its derivatives would involve several key steps:
Data Set Assembly : A collection of this compound analogs with experimentally determined biological activities (e.g., inhibitory concentration, IC50) against a specific biological target is required. nih.gov The dataset is typically divided into a training set for model development and a test set for external validation. nih.gov
Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecular structure, including physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), topological indices, and quantum chemical parameters. excli.de
Model Building and Validation : Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that correlates a selection of descriptors with biological activity. nih.gov The resulting model's statistical quality and predictive power are rigorously assessed using internal and external validation techniques to ensure it is robust and reliable. mdpi.com
For a series of this compound derivatives, a potential QSAR model might look like:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
The descriptors could represent properties like the lipophilicity of substituents on the benzene ring or the steric bulk of groups attached to the adamantane cage.
The following table illustrates the type of data used in developing a QSAR model for a hypothetical series of this compound derivatives.
| Compound | Substituent (R) | LogP | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Experimental log(1/IC50) |
|---|---|---|---|---|---|
| 1 | H | 4.5 | 319.45 | 46.2 | 5.2 |
| 2 | 4-Cl | 5.2 | 353.89 | 46.2 | 5.8 |
| 3 | 4-CH3 | 5.0 | 333.48 | 46.2 | 5.5 |
| 4 | 4-NO2 | 4.4 | 364.44 | 92.0 | 6.1 |
| 5 | 3-F | 4.7 | 337.44 | 46.2 | 5.4 |
Computational ADMET Profiling and Pharmacokinetic Property Prediction
In the process of drug discovery and development, evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. nih.gov Poor pharmacokinetic profiles are a major reason for the failure of drug candidates in clinical trials. nih.gov Computational or in silico ADMET prediction offers a rapid and cost-effective method to screen compounds early in the discovery phase, allowing for the prioritization of candidates with favorable pharmacokinetic properties. nih.govresearchgate.net
A computational ADMET profile for this compound would involve the prediction of numerous pharmacokinetic and toxicity endpoints using various predictive models. biointerfaceresearch.com
Absorption : This includes predicting properties like human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration. The high lipophilicity conferred by the adamantane group suggests good passive absorption, but its large size might limit permeability. mdpi.com
Distribution : Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd). nih.gov Compounds with high lipophilicity often exhibit high binding to plasma proteins like albumin.
Metabolism : Predictions focus on the compound's interaction with cytochrome P450 (CYP) enzymes, identifying which isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. phcogj.com The adamantane cage is known to be susceptible to hydroxylation at its tertiary carbon positions. nih.gov
Excretion : This involves predicting the total clearance of the compound and whether it is a substrate for transporters like P-glycoprotein. healthinformaticsjournal.com
Toxicity : A range of toxicity endpoints can be predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. jonuns.com
Various web servers and software platforms, such as pkCSM and SwissADME, are commonly used to generate these predictions based on the chemical structure of the molecule. researchgate.netuq.edu.au
An illustrative ADMET profile for this compound is presented in the table below.
| ADMET Property | Parameter | Predicted Value/Classification |
|---|---|---|
| Absorption | Human Intestinal Absorption (% Absorbed) | 92.5% (High) |
| Caco-2 Permeability (logPapp) | 0.95 (High) | |
| Blood-Brain Barrier (BBB) Permeability | Yes (Permeable) | |
| Distribution | Plasma Protein Binding (%) | 96.8% |
| Volume of Distribution (logVDss) | 0.55 L/kg | |
| Metabolism | CYP2D6 Substrate | No |
| CYP3A4 Substrate | Yes | |
| CYP2C9 Inhibitor | Yes | |
| Excretion | Total Clearance (log(ml/min/kg)) | 0.45 |
| P-glycoprotein Substrate | No | |
| Toxicity | AMES Mutagenicity | Non-mutagenic |
| hERG I Inhibition | No | |
| Hepatotoxicity | Yes (Potential Risk) |
Solid State Structural Characterization and Advanced Spectroscopic Studies for N Adamantan 1 Yl Benzenesulfonamide Research
X-ray Crystallography and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For adamantane (B196018) sulfonamide derivatives, this technique reveals critical details about molecular conformation, bond lengths, bond angles, and the nature of non-covalent interactions that dictate the crystal packing.
Table 1: Representative Crystallographic Data for a Related Adamantane Derivative Note: This table presents data for a related compound, N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide, to illustrate typical crystallographic parameters.
| Parameter | Value |
| Chemical Formula | C₂₂H₂₈N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.732(1) |
| b (Å) | 15.148(2) |
| c (Å) | 9.864(1) |
| β (°) | 101.728(3) |
| Volume (ų) | 1131.3(2) |
| Z | 4 |
| Data sourced from related adamantane sulfonamide structures. researchgate.net |
The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygen atoms). These interactions are paramount in directing the self-assembly of molecules in the crystal, forming predictable patterns known as synthons. In secondary sulfonamides, the most common synthons involve N-H···O hydrogen bonds that create either chains (catemers) or cyclic dimers. researchgate.net
For adamantane sulfonamide derivatives, crystallographic studies consistently highlight the formation of robust intermolecular N-H···O hydrogen bonds. rsc.orgrsc.orgresearchgate.net These interactions typically link adjacent molecules, with the sulfonamide N-H group of one molecule donating a hydrogen bond to one of the sulfonyl oxygen atoms of a neighboring molecule. This bonding often results in the formation of centrosymmetric dimers or infinite one-dimensional chains, which then pack to form the larger three-dimensional crystal lattice. researchgate.netresearchgate.net The bulky adamantane group plays a crucial role in the supramolecular assembly, influencing which hydrogen bond patterns are formed and how the resulting chains or dimers are arranged in space. rsc.orgmdpi.com The lipophilic nature of the adamantane cage can lead to segregation within the crystal lattice, with hydrophobic regions of adamantyl groups packing together, further stabilizing the structure through van der Waals forces. rsc.orgrsc.org
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can have distinct physical properties. Benzenesulfonamide (B165840) derivatives are known to be highly polymorphic. rsc.orgrsc.org The conformational flexibility of the sulfonamide group and the potential for different hydrogen-bonding synthons (e.g., chains vs. dimers) are key drivers of polymorphism in this class of compounds. researchgate.net While specific studies on the polymorphism of N-(adamantan-1-yl)benzenesulfonamide are not widely reported, its structural features suggest a high potential for forming multiple crystalline forms.
Co-crystallization is a technique used to modify the physical properties of a solid by crystallizing it with another molecule (a coformer). The adamantane moiety is well-known for its utility in forming co-crystals, where it can act as a "chaperone" to induce crystallization in molecules that are otherwise difficult to crystallize. d-nb.inforesearchgate.netnih.gov Adamantane's rigid structure and ability to form well-defined crystal lattices make it an excellent component for crystal engineering. acs.org This suggests that this compound could be a viable candidate for forming co-crystals with other molecules, leveraging the hydrogen bonding capabilities of the sulfonamide group and the packing efficiency of the adamantane cage.
Advanced Spectroscopic Investigations for Structural Elucidation and Confirmation in Research
Spectroscopic techniques are essential for confirming the chemical structure of this compound and for studying its properties in various states. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the adamantane cage and the benzenesulfonamide group. The adamantyl protons typically appear as a set of broad multiplets in the aliphatic region (~1.6-2.1 ppm). The protons on the benzene (B151609) ring would appear in the aromatic region (~7.5-8.0 ppm), with splitting patterns indicative of their substitution. The sulfonamide N-H proton would likely appear as a singlet, with its chemical shift being sensitive to solvent and concentration. The ¹³C NMR spectrum would similarly show distinct signals for the adamantyl and phenyl carbons. acs.orgmdpi.comcsic.es
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on data from analogous structures.
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Adamantane CH₂ | ~1.6 - 1.8 | ~36, ~41 |
| Adamantane CH | ~2.1 | ~29 |
| Adamantane Quaternary C | - | ~53 |
| Benzene Ring CH (ortho) | ~7.8 - 7.9 | ~129 |
| Benzene Ring CH (meta, para) | ~7.5 - 7.6 | ~127, ~133 |
| Benzene Ring C-S | - | ~140 |
| Sulfonamide NH | Variable (e.g., ~9-11 in DMSO-d₆) | - |
| Data extrapolated from related structures. acs.orgrsc.orgripublication.com |
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Adamantane) | Stretching | 2950 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1330 |
| S=O (Sulfonyl) | Symmetric Stretching | 1170 - 1150 |
| S-N | Stretching | 950 - 850 |
| Data sourced from general IR correlation tables and spectra of related sulfonamides. ripublication.comresearchgate.netnih.gov |
Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. Under techniques like electrospray ionization (ESI), the molecule would be detected as a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. For N-phenyl benzenesulfonamides, a well-known fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. researchgate.net The adamantane cage itself can also fragment under electron ionization, often leading to the formation of stable aromatic cations. nih.gov
Mechanistic Insights from Spectroscopic and Crystallographic Data
The integration of crystallographic and spectroscopic data provides profound mechanistic insights into the structure-property relationships of this compound.
X-ray crystallography reveals that the molecule's solid-state structure is governed by a balance between strong N-H···O hydrogen bonds and weaker van der Waals interactions involving the bulky, lipophilic adamantane and phenyl groups. rsc.orgrsc.org The specific hydrogen-bonding motif (e.g., dimer vs. chain) directly influences the crystal packing and, consequently, physical properties like melting point and solubility. The steric bulk of the adamantane group can sterically hinder certain packing arrangements, favoring others, and thus provides a mechanism for controlling the supramolecular architecture. rsc.org
Spectroscopic data confirms the molecular connectivity and provides information about the electronic environment of the atoms. For instance, NMR spectroscopy confirms the covalent linkage between the adamantane and benzenesulfonamide moieties and can be used to study the molecule's conformational dynamics in solution. nih.gov FT-IR spectroscopy confirms the presence of the key sulfonamide functional group and the integrity of the N-H bond, which is crucial for the hydrogen bonding observed in the solid state.
Together, these analytical techniques provide a detailed molecular portrait. They show a molecule composed of a rigid, bulky, lipophilic adamantane anchor connected to a polar, hydrogen-bonding benzenesulfonamide head. This amphiphilic character, confirmed by both solid-state structure and spectroscopic analysis, is a key insight, suggesting how the molecule might interact with other chemical species or biological systems. The rigidity of the adamantane scaffold and the specific geometry of the sulfonamide group create a well-defined three-dimensional shape that is fundamental to its recognition and interaction at a molecular level. nih.govnih.gov
Prospective Research Avenues and Innovative Applications of N Adamantan 1 Yl Benzenesulfonamide
Utility as a Synthetic Building Block in Complex Chemical Synthesis
The adamantane (B196018) moiety is increasingly recognized for its favorable properties in drug design, including its ability to enhance lipophilicity, improve pharmacokinetic profiles, and provide a rigid scaffold for the precise orientation of functional groups. nih.govpublish.csiro.au N-(adamantan-1-yl)benzenesulfonamide can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. The benzenesulfonamide (B165840) portion of the molecule offers several reactive sites for further chemical modification, allowing for its incorporation into larger, more intricate molecular architectures. For instance, the aromatic ring can be functionalized through electrophilic substitution reactions, and the sulfonamide nitrogen can be further substituted or participate in various coupling reactions. This versatility makes it a promising building block for creating libraries of novel compounds for drug discovery. While direct, extensive examples of its use in multi-step total synthesis are not yet prevalent in the literature, its potential is underscored by the broad utility of both adamantane and benzenesulfonamide derivatives in medicinal chemistry. ontosight.aiontosight.ai
Development of Fluorescent Probes and Chemical Tools
The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. The adamantane group's lipophilicity can facilitate the passage of molecules through cell membranes, a desirable property for intracellular probes. nih.govmdpi.com By chemically linking a fluorophore to the this compound scaffold, it is possible to create novel fluorescent probes. For example, adamantane-modified fluorescent dyes have been shown to exhibit enhanced fluorescence in aqueous solutions through supramolecular interactions, making them suitable for cell imaging. nih.gov The benzenesulfonamide group could be functionalized with various fluorophores, and the adamantane moiety would aid in cellular uptake and localization. Such probes could be designed to target specific enzymes or receptors, with the sulfonamide group acting as a recognition element, enabling the study of their function and localization within the cell.
Exploration in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov this compound possesses characteristics that make it an interesting candidate for inclusion in fragment libraries. Its molecular weight and structural complexity are within the range of typical fragments, and it presents a three-dimensional shape due to the adamantane cage, which can be advantageous for binding to protein pockets. publish.csiro.au The combination of the hydrophobic adamantane and the hydrogen-bonding capabilities of the sulfonamide group offers a diverse set of potential interactions with a target protein. Screening of this fragment against various biological targets could yield valuable starting points for the development of more potent and selective inhibitors through fragment growing, linking, or merging strategies. frontiersin.org
Integration into Prodrug Design Strategies
Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients. pensoft.net The adamantane group is known to increase the lipophilicity of molecules, which can enhance their absorption and distribution in the body. nih.govpensoft.net Incorporating the this compound moiety into a drug molecule can serve as a lipophilic carrier, potentially improving its oral bioavailability and ability to cross biological membranes like the blood-brain barrier. pensoft.net Furthermore, the benzenesulfonamide linkage itself can be designed to be cleavable under specific physiological conditions, such as by certain enzymes, to release the active drug at the target site. researchgate.netcam.ac.uk This targeted release can help to reduce systemic side effects and increase the therapeutic efficacy of the parent drug. A recent study has explored the use of an adamantane-fused norbornen-7-one scaffold for CO prodrugs, highlighting the utility of the adamantane moiety in prodrug design for tunable water solubility. researchgate.net
Synergistic Effects in Combination Therapies (Theoretical Basis)
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of infectious diseases and cancer. The theoretical basis for exploring this compound derivatives in combination therapies stems from the known biological activities of both the adamantane and sulfonamide pharmacophores. Adamantane derivatives, such as amantadine (B194251) and rimantadine, have a history as antiviral agents. nih.govmdpi.com Benzenesulfonamide derivatives are known to inhibit various enzymes, including carbonic anhydrases, which are targets for anticancer and antimicrobial agents. rsc.orgresearchgate.net
A theoretical synergistic effect could be envisioned where an adamantane-benzenesulfonamide derivative targets a specific pathway, while a second drug targets a different, complementary pathway. For example, in an antiviral context, an adamantane-containing compound might interfere with viral entry or uncoating, while another antiviral drug inhibits viral replication. This multi-pronged attack could lead to a more potent therapeutic effect and a lower likelihood of the development of drug resistance. While specific experimental data on combination therapies involving this compound is not yet available, the distinct and well-documented activities of its constituent moieties provide a strong rationale for future investigations.
Future Directions in Drug Discovery and Development Pipeline Considerations
The multifaceted potential of this compound and its derivatives suggests several promising future directions within the drug discovery and development pipeline. The initial focus would likely be on expanding the chemical space around this scaffold by synthesizing a diverse library of analogues with modifications to both the adamantane and benzenesulfonamide components. These libraries could then be screened against a wide array of biological targets, including those implicated in cancer, infectious diseases, and neurological disorders. mdpi.comnih.gov
Pharmacophore modeling and computational studies can aid in the rational design of more potent and selective derivatives. nih.govmdpi.com As promising lead compounds are identified, further preclinical development would involve in-depth studies of their absorption, distribution, metabolism, and excretion (ADMET) properties, as well as their efficacy and safety in animal models. The unique properties of the adamantane moiety, such as its potential to improve pharmacokinetics, could be a key advantage in advancing these compounds through the development pipeline. nih.gov The journey from a promising chemical scaffold to a clinically approved drug is long and challenging, but the versatile nature of this compound makes it a compelling starting point for the discovery of next-generation therapeutics.
Q & A
Q. What are the standard synthetic routes for N-(adamantan-1-yl)benzenesulfonamide derivatives?
The synthesis typically involves coupling adamantane derivatives with substituted benzenesulfonyl chlorides. Key steps include:
- Reagent Selection : Use of anhydrous solvents (e.g., THF, DMF) and bases (e.g., Cs₂CO₃) to facilitate sulfonamide bond formation.
- Purification : Column chromatography (silica gel) or recrystallization (e.g., hexane/ethyl acetate) to isolate products.
- Characterization : ¹H/¹³C NMR and LC-MS for structural validation. For example, N-((3s,5s,7s)-adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide was synthesized in 92% yield using Cs₂CO₃ as a base .
Q. How is X-ray crystallography employed to resolve structural ambiguities in adamantane-based sulfonamides?
SHELX programs (e.g., SHELXL97) are widely used for small-molecule refinement. For instance:
- Conformational Analysis : Intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilize crystal packing, as seen in N-phenyladamantane-1-sulfinamide .
- Symmetry Considerations : Adamantane’s rigid cage structure reduces conformational variability, simplifying refinement .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Discrepancies in target identification (e.g., Nav1.8 vs. cannabinoid receptors) require:
- Comparative Assays : Parallel testing in in vitro models (e.g., patch-clamp for ion channels vs. cAMP assays for GPCRs) .
- Molecular Docking : Computational modeling to assess binding affinities. For example, derivatives with 4-chlorophenyl groups showed higher Nav1.8 inhibition due to hydrophobic interactions .
Q. What strategies optimize reaction yields in multi-step syntheses of sulfonamide-adamantane hybrids?
- Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) improves coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of adamantane intermediates .
- Stepwise Monitoring : TLC or in-line LC-MS to track intermediates and minimize side reactions .
Q. How do structural modifications influence solubility and bioavailability of adamantane-sulfonamide conjugates?
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzene ring increase metabolic stability but reduce solubility. Hydroxyadamantane derivatives improve water solubility via hydrogen bonding .
- Prodrug Design : Esterification of sulfonamide groups (e.g., tert-butyl esters) enhances membrane permeability, as demonstrated in hydroxamate derivatives .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions for adamantane-sulfonamide conformers?
Q. How can researchers validate the purity of this compound derivatives when spectroscopic data overlap?
- Multi-Technique Validation : Combine ¹H NMR (for functional groups), HRMS (exact mass), and HPLC (retention time) .
- DSC/TGA : Differential scanning calorimetry detects polymorphic impurities in crystalline samples .
Methodological Recommendations
Q. What computational tools are recommended for modeling adamantane-sulfonamide interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
